4-(2-Pyridyl)benzonitrile 4-(2-Pyridyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 32111-34-5
VCID: VC2415707
InChI: InChI=1S/C12H8N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H
SMILES: C1=CC=NC(=C1)C2=CC=C(C=C2)C#N
Molecular Formula: C12H8N2
Molecular Weight: 180.2 g/mol

4-(2-Pyridyl)benzonitrile

CAS No.: 32111-34-5

Cat. No.: VC2415707

Molecular Formula: C12H8N2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Pyridyl)benzonitrile - 32111-34-5

Specification

CAS No. 32111-34-5
Molecular Formula C12H8N2
Molecular Weight 180.2 g/mol
IUPAC Name 4-pyridin-2-ylbenzonitrile
Standard InChI InChI=1S/C12H8N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H
Standard InChI Key CCMRFUCSFRRPNT-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=CC=C(C=C2)C#N
Canonical SMILES C1=CC=NC(=C1)C2=CC=C(C=C2)C#N

Introduction

Chemical Properties and Structure

Structural Characteristics

4-(2-Pyridyl)benzonitrile features a biaryl system with a direct connection between the benzene and pyridine rings. The compound adopts a nearly planar conformation in its ground state, though rotation around the central C-C bond connecting the two aromatic rings is possible. The nitrile group extends linearly from the benzene ring at the position para to the pyridine attachment.

The presence of two aromatic rings creates an extended π-conjugated system that influences the compound's electronic properties. This extended conjugation contributes to the compound's stability and potential applications in materials requiring specific electronic characteristics.

Physical Properties

While specific experimental data for 4-(2-Pyridyl)benzonitrile is limited in the available research literature, its physical properties can be estimated based on structural features and comparison with similar compounds.

Table 1: Estimated Physical Properties of 4-(2-Pyridyl)benzonitrile

PropertyEstimated ValueBasis for Estimation
Physical StateCrystalline solidCharacteristic of aromatic compounds with similar molecular weight
ColorWhite to pale yellowTypical for unfunctionalized aromatic nitriles
Melting Point90-110°CBased on similar biaryl compounds
Boiling Point>300°CEstimated from molecular weight and structure
Solubility in Water<1 mg/mLPredicted from hydrophobic nature of the structure
Solubility in Organic SolventsGood solubility in DMSO, DMF, THF, chloroformBased on polarity and functional groups
Log P (octanol/water)2.3-2.8Calculated based on structure
pKa (pyridine N)4.8-5.2Typical for 2-substituted pyridines

Spectroscopic Characteristics

The spectroscopic profile of 4-(2-Pyridyl)benzonitrile would display several characteristic features that are useful for its identification and characterization.

Table 2: Expected Spectroscopic Properties of 4-(2-Pyridyl)benzonitrile

Spectroscopic TechniqueExpected Key Features
IR SpectroscopyStrong C≡N stretching at 2220-2240 cm⁻¹
Aromatic C=C and C=N stretching at 1560-1600 cm⁻¹
Out-of-plane C-H bending at 750-810 cm⁻¹
¹H NMR (CDCl₃)Pyridine H-6: δ 8.65-8.75 ppm (d)
Pyridine H-4: δ 7.70-7.80 ppm (td)
Pyridine H-3,5: δ 7.20-7.40 ppm (m)
Benzene ring: δ 7.60-8.00 ppm (AA'BB' pattern)
¹³C NMRNitrile carbon: δ 118-120 ppm
Ipso carbons: δ 135-155 ppm
Aromatic CH carbons: δ 120-135 ppm
UV-VisAbsorption maxima at approximately 240-260 nm and 280-300 nm
Mass SpectrometryMolecular ion peak at m/z 180
Fragment at m/z 153 (loss of HCN)

Synthesis Methods

Cross-Coupling Approaches

The most efficient and commonly employed methods for synthesizing 4-(2-Pyridyl)benzonitrile involve palladium-catalyzed cross-coupling reactions. These approaches allow for the direct formation of the C-C bond between the two aromatic rings under relatively mild conditions.

Table 3: Cross-Coupling Synthetic Routes to 4-(2-Pyridyl)benzonitrile

Reaction TypeReagentsConditionsExpected YieldAdvantages
Suzuki-Miyaura Coupling4-Cyanophenylboronic acid + 2-BromopyridinePd(PPh₃)₄ (5 mol%)
K₂CO₃ (3 eq)
Dioxane/H₂O (4:1)
90°C, 12h
75-85%Mild conditions, commercially available reagents
Suzuki-Miyaura (Alternative)4-Bromobenzonitrile + 2-Pyridylboronic acidPd(dppf)Cl₂ (3 mol%)
Cs₂CO₃ (2 eq)
THF/H₂O (5:1)
70°C, 8h
70-80%Lower temperature, good functional group tolerance
Negishi Coupling4-Bromobenzonitrile + 2-Pyridylzinc chloridePd(PPh₃)₄ (3 mol%)
THF
50°C, 6h
80-90%Higher yields, fewer side reactions
Stille Coupling4-Iodobenzonitrile + 2-(Tributylstannyl)pyridinePd₂(dba)₃ (2 mol%)
P(o-tol)₃ (8 mol%)
Toluene
100°C, 10h
65-80%Works well with sterically hindered substrates

Direct C-H Activation Methods

Recent advances in C-H activation chemistry have enabled more atom-economical approaches to biaryl synthesis, which could be applied to the synthesis of 4-(2-Pyridyl)benzonitrile.

Table 4: C-H Activation Approaches to 4-(2-Pyridyl)benzonitrile

MethodKey ReagentsConditionsExpected YieldLimitations
Palladium-Catalyzed C-H ArylationBenzonitrile + 2-BromopyridinePd(OAc)₂ (5 mol%)
PCy₃- HBF₄ (10 mol%)
K₂CO₃ (2 eq)
DMA, 120°C, 24h
40-60%Poor regioselectivity, requires excess benzonitrile
Ruthenium-Catalyzed C-H Arylation4-Cyanophenylpyridine-N-oxide + Reducing agent[RuCl₂(p-cymene)]₂ (2.5 mol%)
AgSbF₆ (20 mol%)
Cu(OAc)₂ (2 eq)
DCE, 120°C, 18h
55-70%Requires preparation of N-oxide, moderate yields

Other Synthetic Approaches

Alternative methods for synthesizing 4-(2-Pyridyl)benzonitrile include multistep sequences that may be advantageous in specific scenarios.

Table 5: Alternative Synthetic Approaches to 4-(2-Pyridyl)benzonitrile

Applications in Organic and Medicinal Chemistry

As a Building Block in Synthesis

4-(2-Pyridyl)benzonitrile serves as a versatile intermediate in the synthesis of various compounds with potential applications in pharmaceutical development and materials science.

Table 6: Synthetic Transformations of 4-(2-Pyridyl)benzonitrile

TransformationReaction ConditionsProductPotential Applications
Nitrile HydrolysisNaOH, H₂O/EtOH, reflux4-(2-Pyridyl)benzoic acidCarboxylic acid derivatives, metal-organic frameworks
Nitrile ReductionH₂, Raney Ni or LiAlH₄, THF4-(2-Pyridyl)benzylamineAmine building blocks, ligand synthesis
Tetrazole FormationNaN₃, NH₄Cl, DMF, 120°C5-[4-(2-Pyridyl)phenyl]tetrazoleCarboxylic acid bioisosteres, metal-coordinating ligands
Imidate FormationHCl (g), ROH, 0°C4-(2-Pyridyl)phenyl imidateAmidine synthesis, heterocycle formation
Pinner ReactionHCl, EtOH, followed by NH₃4-(2-Pyridyl)benzamidineEnzyme inhibitors, antimicrobial compounds
Activity ClassStructural BasisPotential TargetsReferences to Related Structures
Kinase InhibitionBiaryl scaffold with H-bond acceptorsCyclin-dependent kinases, tyrosine kinasesPyrazolopyrimidines as CDK inhibitors
Metal Chelation2-Pyridyl motifMetalloenzymes, metal transport proteins2-Pyridyl-containing chelators
Anti-inflammatoryAromatic nitrile pharmacophoreInflammatory mediators, NF-κB pathwayBenzonitrile-containing anti-inflammatory agents
AntimicrobialPyridine-containing aromatic systemBacterial enzymes, cell wall synthesisPyridine derivatives with antibacterial activity
CNS ActivityBalanced lipophilicity profileNeurotransmitter receptors, ion channelsCNS-active heterocyclic compounds

Applications in Materials Science

Coordination Chemistry and Metal Complexes

The 2-pyridyl group in 4-(2-Pyridyl)benzonitrile provides an excellent coordination site for various metals, making this compound valuable in coordination chemistry applications.

Table 8: Potential Metal Complexes with 4-(2-Pyridyl)benzonitrile

MetalCoordination ModePotential ApplicationsProperties
Cu(I/II)N-pyridyl coordinationCatalysis, luminescent materialsTunable redox properties
Ru(II)N-pyridyl coordinationPhotosensitizers, light-harvestingLong-lived excited states
Pd(II)N-pyridyl coordinationCatalysis, cross-coupling reactionsHigh stability, catalytic activity
Zn(II)N-pyridyl coordinationFluorescent sensors, MOFsStructural rigidity, luminescence
Fe(II)N-pyridyl coordinationSpin-crossover materials, catalysisMagnetic properties, redox activity

Optoelectronic Materials

The extended π-conjugation in 4-(2-Pyridyl)benzonitrile makes it potentially useful in optoelectronic applications.

Table 9: Potential Optoelectronic Applications of 4-(2-Pyridyl)benzonitrile Derivatives

ApplicationRelevant PropertyRequirements for OptimizationPotential Advantage
OLEDsFluorescence, electron transportExtended conjugation, tuned HOMO/LUMOElectron-withdrawing nitrile enhances electron transport
PhotovoltaicsLight absorption, charge separationTuned band gap, solubilityPyridine provides anchoring to metal oxides
Nonlinear OpticsPolarizability, charge transferPush-pull electronic structurePyridine as donor, nitrile as acceptor creates dipole
Electrochromic MaterialsRedox activity, color changeReversible redox behaviorNitrile stabilizes reduced states

Structure-Activity Relationships and Molecular Properties

Electronic and Structural Features

Understanding the electronic and structural features of 4-(2-Pyridyl)benzonitrile is essential for predicting its behavior in various applications.

Table 10: Key Electronic and Structural Features of 4-(2-Pyridyl)benzonitrile

FeatureDescriptionSignificance
HOMO EnergyApproximately -6.3 to -6.5 eVInfluences oxidation potential and nucleophilicity
LUMO EnergyApproximately -2.4 to -2.6 eVInfluences reduction potential and electrophilicity
Dipole Moment3.8-4.2 DebyeAffects intermolecular interactions and solubility
Torsional Angle20-40° between ringsInfluences conjugation and planarity
Electrostatic PotentialNegative regions around N atomsDetermines binding and interaction patterns

Structure Modifications and Their Effects

Systematic modifications to the 4-(2-Pyridyl)benzonitrile scaffold can tune its properties for specific applications.

Table 11: Effects of Structure Modifications on 4-(2-Pyridyl)benzonitrile Properties

ModificationEffect on PropertiesPotential Applications
Addition of Electron-Donating Groups to Benzene RingIncreased electron density, red-shifted absorptionTuned photophysical properties, enhanced coordination
Addition of Electron-Withdrawing Groups to Pyridine RingEnhanced electron-accepting ability, lowered LUMOImproved electron transport, enhanced catalytic activity
Extending ConjugationRed-shifted absorption, lowered band gapImproved light harvesting, tuned emission properties
Introducing ChiralityEnantioselective interactions, optical activityAsymmetric catalysis, chiral sensing
Ring Fusion or RigidificationRestricted rotation, enhanced planarityImproved charge transport, enhanced luminescence

Research Methods and Analytical Techniques

Characterization Methods

Comprehensive characterization of 4-(2-Pyridyl)benzonitrile requires multiple analytical techniques.

Table 12: Analytical Methods for Characterization of 4-(2-Pyridyl)benzonitrile

TechniqueInformation ObtainedExperimental Considerations
Single Crystal X-ray DiffractionAbsolute structure, bond lengths, angles, packingRequires quality crystal formation
NMR Spectroscopy (¹H, ¹³C)Chemical shifts, coupling patterns, structural confirmationStandard organic solvent solutions (CDCl₃, DMSO-d₆)
IR SpectroscopyFunctional group identification, particularly C≡N stretchKBr pellet or ATR methods
UV-Vis SpectroscopyElectronic transitions, conjugation extentDilute solutions in spectroscopic grade solvents
Mass SpectrometryMolecular weight confirmation, fragmentation patternEI, ESI, or MALDI ionization depending on application
Electrochemical AnalysisRedox potentials, electron transfer propertiesCyclic voltammetry in appropriate supporting electrolyte

Computational Methods

Computational approaches provide valuable insights into the properties and behavior of 4-(2-Pyridyl)benzonitrile.

Table 13: Computational Methods for Studying 4-(2-Pyridyl)benzonitrile

MethodApplicationInsights Gained
DFT CalculationsElectronic structure, orbital energiesHOMO/LUMO distribution, reactivity indicators
Molecular DynamicsConformational analysis, behavior in solutionPreferred conformations, solvent interactions
Docking StudiesInteraction with biological targetsBinding modes, key interactions, affinity prediction
QSAR AnalysisStructure-activity relationshipsCorrelation between structural features and activities
Excited State CalculationsPhotophysical propertiesAbsorption/emission predictions, charge transfer character

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